molecular formula C20H20NP B1306617 4-(Dimethylamino)phenyldiphenylphosphine CAS No. 739-58-2

4-(Dimethylamino)phenyldiphenylphosphine

Cat. No. B1306617
CAS RN: 739-58-2
M. Wt: 305.4 g/mol
InChI Key: GOEGBJDTWXTPHP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyldiphenylphosphine is a chemical compound with the molecular formula (CH3)2NC6H4P(C6H5)2 . It is also known by other names such as 4-(Dimethylamino)triphenylphosphine, 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine, and 4-(Diphenylphosphino)-N,N-dimethylaniline .


Molecular Structure Analysis

The molecular weight of 4-(Dimethylamino)phenyldiphenylphosphine is 305.36 g/mol . The linear formula of this compound is (CH3)2NC6H4P(C6H5)2 .


Chemical Reactions Analysis

4-(Dimethylamino)phenyldiphenylphosphine is used as a catalyst in several chemical reactions. These include the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, diastereoselective cycloaddition of styrenyl allenoates, interfacial carbonylation of methylbenzyl bromide, and hydroformylation of octene .


Physical And Chemical Properties Analysis

4-(Dimethylamino)phenyldiphenylphosphine is a white to almost white powder or crystal . It has a melting point range of 149.0 to 153.0 °C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 4-(Dimethylamino)phenyldiphenylphosphine, also known as 4-(Diphenylphosphino)-N,N-dimethylaniline, focusing on several unique applications:

Catalyst for Regioselective Annulation

This compound serves as a catalyst in the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, which is a method used to construct cyclic compounds with high precision .

Diastereoselective Cycloaddition

It is used in the diastereoselective cycloaddition of styrenyl allenoates, a process important for creating compounds with specific stereochemistry .

Interfacial Carbonylation

The compound acts as a catalyst in the interfacial carbonylation of methylbenzyl bromide, a reaction useful in organic synthesis .

Hydroformylation of Octene

4-(Dimethylamino)phenyldiphenylphosphine is utilized in the hydroformylation of octene, which involves adding a formyl group to an alkene to create aldehydes .

Reducing Agent for Peptide-Nucleic Acid Cleavage

It serves as a reducing agent for selectivity of disulfide-internally linked peptide-nucleic acid cleavage, which is significant in the study of peptides and nucleic acids .

Ligand for Cross-Coupling Reactions

This compound is suitable as a ligand for various cross-coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reaction .

Each application mentioned above represents a unique field where 4-(Dimethylamino)phenyldiphenylphosphine plays a crucial role. The compound’s versatility in catalysis and synthesis highlights its importance in scientific research.

Sigma-Aldrich - Application of 4-(Dimethylamino)phenyldiphenylphosphine MilliporeSigma - Applications and Reactions

Mechanism of Action

Target of Action

4-(Dimethylamino)phenyldiphenylphosphine, also known as 4-(Diphenylphosphino)-N,N-dimethylaniline, is primarily used as a ligand in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it acts as a catalyst to facilitate the reaction process .

Mode of Action

The compound interacts with its targets by binding to them and facilitating their reaction. It is particularly suitable for several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . In these reactions, the compound acts as a ligand, binding to a metal catalyst and increasing its reactivity .

Biochemical Pathways

The compound affects several biochemical pathways, depending on the specific reaction it is involved in. For example, it can facilitate the preparation of dicyano (aryl)cyclohexenecarboxylic acid esters via regioselective annulation, diastereoselective cycloaddition of styrenyl allenoates, interfacial carbonylation of methylbenzyl bromide, and hydroformylation of octene . The downstream effects of these reactions depend on the specific reactants and products involved.

Pharmacokinetics

Like other phosphine ligands, it is likely to have low bioavailability due to its large molecular weight (30535 g/mol) and poor solubility in water.

Result of Action

The primary result of the compound’s action is to facilitate chemical reactions, leading to the formation of new compounds . For example, it can act as a reducing agent for the selectivity of disulfide-internally linked peptide-nucleic acid cleavage . The specific molecular and cellular effects depend on the reaction and the compounds involved.

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation occurs .

properties

IUPAC Name

4-diphenylphosphanyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEGBJDTWXTPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391555
Record name 4-(Dimethylamino)phenyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)phenyldiphenylphosphine

CAS RN

739-58-2
Record name 4-(Dimethylamino)phenyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenyldiphenylphosphine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical coordination behavior of 4-(Dimethylamino)phenyldiphenylphosphine with transition metals?

A1: 4-(Dimethylamino)phenyldiphenylphosphine typically acts as a monodentate ligand, coordinating to transition metals through its phosphorus atom. This is exemplified in its reaction with diiron hexacarbonyl complexes, where it replaces one carbonyl ligand to form stable diiron complexes. [, ]

Q2: How does the presence of 4-(Dimethylamino)phenyldiphenylphosphine influence the electrochemical properties of metal complexes?

A2: Studies have shown that the incorporation of 4-(Dimethylamino)phenyldiphenylphosphine into diiron complexes can impact their electrochemical behavior. For instance, diiron propane-1,3-dithiolate complexes incorporating this ligand demonstrated catalytic activity for proton reduction to hydrogen gas in the presence of acetic acid. [] This suggests that the ligand can influence the electronic properties of the metal center, impacting its redox potential and catalytic activity.

Q3: Beyond metal complexes, what other applications have been explored for 4-(Dimethylamino)phenyldiphenylphosphine?

A3: Researchers have explored the use of 4-(Dimethylamino)phenyldiphenylphosphine in the development of multistimuli-responsive luminescent materials. For instance, a hybrid material incorporating copper iodide clusters and 4-(Dimethylamino)phenyldiphenylphosphine exhibited color changes in response to temperature variations and mechanical force. [] This highlights the potential of this compound in designing smart materials with tunable properties.

Q4: Are there any studies exploring the biological activity of 4-(Dimethylamino)phenyldiphenylphosphine or its metal complexes?

A4: Research has investigated the biological activity of silver(I) complexes containing 4-(Dimethylamino)phenyldiphenylphosphine. One such complex, [silver(I) is 4-(dimethylamino)phenyldiphenylphosphine]Br, exhibited antiproliferative effects against human colorectal cancer cells (HT-29) in vitro. [] This suggests potential applications for this ligand and its metal complexes in medicinal chemistry, but further research is needed to fully understand their mechanism of action and therapeutic potential.

Q5: What spectroscopic techniques are commonly employed for characterizing 4-(Dimethylamino)phenyldiphenylphosphine and its complexes?

A5: Characterization typically involves elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, and ³¹P NMR), and X-ray crystallography for structural determination. These techniques provide information on elemental composition, functional groups, connectivity, and three-dimensional structure. [, , , ]

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